molecular formula C8H18O4 B12520954 Acetic acid;2-ethyl-2-methylpropane-1,3-diol CAS No. 656241-03-1

Acetic acid;2-ethyl-2-methylpropane-1,3-diol

Cat. No.: B12520954
CAS No.: 656241-03-1
M. Wt: 178.23 g/mol
InChI Key: WFSXNWBKXSBTHI-UHFFFAOYSA-N
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Description

Acetic acid;2-ethyl-2-methylpropane-1,3-diol is a chemical compound that combines the properties of acetic acid and 2-ethyl-2-methylpropane-1,3-diol. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, biodegradable glycol with low molecular weight and no significant hazard potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-ethyl-2-methylpropane-1,3-diol typically involves the reaction of acetic acid with 2-ethyl-2-methylpropane-1,3-diol under controlled conditions. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with efficient catalysts to ensure high yield and purity. The use of molecular sieves or orthoesters can help in the effective removal of water, thus driving the reaction to completion .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-ethyl-2-methylpropane-1,3-diol is unique due to its combination of acetic acid and 2-ethyl-2-methylpropane-1,3-diol, which imparts both stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

656241-03-1

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

acetic acid;2-ethyl-2-methylpropane-1,3-diol

InChI

InChI=1S/C6H14O2.C2H4O2/c1-3-6(2,4-7)5-8;1-2(3)4/h7-8H,3-5H2,1-2H3;1H3,(H,3,4)

InChI Key

WFSXNWBKXSBTHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)CO.CC(=O)O

Origin of Product

United States

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